molecular formula C6H5ClO2S B8691984 Chloromethyl Thiophene-2-carboxylate CAS No. 121585-21-5

Chloromethyl Thiophene-2-carboxylate

Cat. No.: B8691984
CAS No.: 121585-21-5
M. Wt: 176.62 g/mol
InChI Key: MZXRBRZQONZAJP-UHFFFAOYSA-N
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Description

Chloromethyl Thiophene-2-carboxylate (IUPAC: this compound) is an ester derivative of thiophene-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl (-OCH₂Cl) moiety. While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related thiophene carboxylates. Key characteristics include:

  • Molecular formula: C₆H₅ClO₂S.
  • Molecular weight: ~176.62 g/mol.
  • Reactivity: The chloromethyl group enhances susceptibility to nucleophilic substitution, enabling derivatization into more complex molecules .

Properties

CAS No.

121585-21-5

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

chloromethyl thiophene-2-carboxylate

InChI

InChI=1S/C6H5ClO2S/c7-4-9-6(8)5-2-1-3-10-5/h1-3H,4H2

InChI Key

MZXRBRZQONZAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OCCl

Origin of Product

United States

Preparation Methods

Core Reaction

The reaction typically employs formaldehyde (CH₂O) and hydrochloric acid (HCl) in the presence of a catalyst (e.g., ZnCl₂) to generate chloromethyl groups on the thiophene ring. For example:
Methyl thiophene-2-carboxylate + CH₂O + HCl → Methyl 5-(chloromethyl)thiophene-2-carboxylate

Key Conditions

ParameterOptimal RangeSource
Temperature0–10°C
CatalystZnCl₂, HCl gas
Molar Ratio (Thiophene:CH₂O:HCl)1:2:3–4
SolventMethanol, dichloromethane

Mechanism

  • Formaldehyde Activation : HCl protonates formaldehyde to form a reactive electrophilic intermediate.

  • Electrophilic Substitution : The chloromethyl group attaches to the thiophene ring at positions 4 or 5, depending on directing effects of substituents.

  • Esterification : Simultaneous or subsequent esterification with methanol introduces the carboxylate group.

Yield and Purity

  • Typical Yield : 60–80% for methyl 4-(chloromethyl)thiophene-2-carboxylate.

  • Purity : >90% after recrystallization.

Mesylation of Thiophenemethanol Derivatives

This method converts thiophenemethanol precursors into chloromethyl derivatives via mesylation.

Core Reaction

Thiophenemethanol + MsCl → Thiophenemethyl mesylate → Thiophenemethyl chloride

Key Conditions

ParameterOptimal RangeSource
BaseN-Ethyl-N,N-diisopropylamine (DIEA)
SolventDichloromethane (DCM)
Temperature0–20°C

Mechanism

  • Activation : MsCl (mesyl chloride) reacts with DIEA to generate a good leaving group (mesylate).

  • Substitution : Chloride displaces the mesylate group, forming the chloromethyl derivative.

Yield and Purity

  • Yield : 45–60% for 2-(chloromethyl)thiophene derivatives.

  • Limitation : Requires anhydrous conditions to prevent hydrolysis.

Friedel-Crafts Acylation Followed by Modifications

This route involves acylation of thiophene, followed by chlorination and esterification.

Core Reaction

Thiophene + Trichloroacetyl chloride → 2-Trichloroacetylthiophene → Hydrolysis → 5-Chlorothiophene-2-carboxylic acid → Esterification

Key Conditions

ParameterOptimal RangeSource
CatalystAlCl₃
Temperature−5–30°C
Hydrolysis AgentNaOH (20–30%)

Mechanism

  • Acylation : Trichloroacetyl chloride reacts with thiophene under AlCl₃ catalysis.

  • Hydrolysis : The trichloroacetyl group is hydrolyzed to a carboxylic acid.

  • Chlorination : Introduce chlorine gas to achieve regioselective substitution.

Yield and Purity

  • Yield : 92–98.8% for 5-chlorothiophene-2-carboxylate after recrystallization.

  • Purity : >96% HPLC purity before final purification.

Oxidation and Carboxylation

This method employs oxidation agents to introduce the carboxylate group.

Core Reaction

Thiophene + CCl₄/CH₃OH → Methyl 2-thiophenecarboxylate → Chlorination

Key Conditions

ParameterOptimal RangeSource
CatalystFe(acac)₃, VO(acac)₂
Temperature140–175°C
SolventMethanol

Mechanism

  • Oxidation : CCl₄ oxidizes methanol to methyl hypochlorite, which facilitates oxymethylation of thiophene.

  • Carboxylation : Subsequent oxidation yields the carboxylic acid, esterified in situ.

Yield and Purity

  • Yield : 44–85% for methyl 2-thiophenecarboxylate derivatives.

  • Limitation : Requires high-temperature conditions, increasing side reactions.

Grignard Reagent-Based Synthesis

This method uses Grignard reagents to introduce the carboxylic acid group.

Core Reaction

5-Chloro-2-bromothiophene + Mg → Grignard reagent → CO₂ → Acid

Key Conditions

ParameterOptimal RangeSource
SolventTHF, diethyl ether
Temperature−78°C to RT
WorkupHCl (30%), extraction

Mechanism

  • Metal-Halogen Exchange : Mg inserts into the C–Br bond, forming a thiophenemagnesium bromide.

  • Carbonation : CO₂ quenching introduces the carboxylate group.

Yield and Purity

  • Yield : 60–75% for 5-chlorothiophene-2-carboxylic acid.

  • Purity : Requires recrystallization to achieve >95% purity.

Chlorination of Thiophene Nitriles

This method targets halogenation of thiophene nitriles to introduce chlorine.

Core Reaction

Thiophene nitrile → Vapor-Phase Chlorination → 3,4,5-Trichloro-2-thiophenecarbonitrile

Key Conditions

ParameterOptimal RangeSource
Temperature500°C (vapor phase)
Residence Time6 seconds
CatalystNone

Mechanism

  • Radical Chlorination : Cl₂ gas reacts with the nitrile group, replacing hydrogen atoms.

  • Carbonyl Chloride Formation : Subsequent reaction with SOCl₂ converts the acid to the acid chloride.

Yield and Purity

  • Yield : 69% for trichloro-2-thiophenenitrile.

  • Scalability : Demonstrated for multi-kilogram production.

Comparative Analysis of Methods

MethodAdvantagesLimitations
ChloromethylationHigh regioselectivity, mild conditionsRequires careful catalyst control
MesylationHigh purity, straightforwardLow yield, anhydrous conditions needed
Friedel-CraftsScalable, high yieldComplex workup, multiple steps
Oxidation/CarboxylationDirect carboxylationHigh temperature, side reactions
GrignardPrecise functionalizationAir-sensitive, cryogenic conditions
Vapor-Phase ChlorinationRapid reaction, high puritySpecialized equipment required

Optimization Strategies

  • Temperature Control :

    • Chloromethylation at 0–10°C minimizes side reactions.

    • Oxidation reactions require precise temperature gradients to avoid over-oxidation.

  • Catalyst Selection :

    • ZnCl₂ enhances electrophilic substitution in chloromethylation.

    • AlCl₃ stabilizes acylium ions in Friedel-Crafts reactions.

  • Purification :

    • Recrystallization (e.g., ethanol/water) achieves >98% purity.

    • Sulfuric acid treatment removes residual catalysts.

Industrial and Research Applications

Chloromethyl Thiophene-2-carboxylate derivatives serve as intermediates in:

  • Pharmaceuticals : Synthesis of sulfonamide-based drugs.

  • Materials Science : Conductive polymers and organic semiconductors.

  • Agrochemicals : Herbicides and fungicides requiring electrophilic reactivity .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl Thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Hydrolysis: 2-Thiophenecarboxylic acid and the corresponding alcohol.

Scientific Research Applications

Chemical Synthesis

Chloromethyl Thiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of more complex thiophene derivatives. The chloromethyl group enhances its reactivity, facilitating various substitution reactions that are crucial for developing new compounds.

Key Reactions

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Electrophilic Aromatic Substitution : The thiophene ring can participate in electrophilic aromatic substitution, leading to the formation of substituted thiophenes.

Biological Activities

Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with biological targets, making it a candidate for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential in treating various diseases.

Case Studies

  • A study highlighted the synthesis of novel inhibitors targeting specific enzymes involved in disease pathways, showcasing the compound's versatility in drug discovery .
  • Another investigation focused on its derivatives' activity against Mycobacterium tuberculosis, emphasizing its role in developing antitubercular agents .

Industrial Applications

This compound finds applications in the production of dyes , optical bleaching agents, and conducting polymers. Its unique structural features contribute to its effectiveness in these industrial processes.

Applications Overview

Application TypeDescription
DyesUsed as a precursor for synthetic dyes due to its reactivity.
Optical Bleaching AgentsEmployed in formulations requiring bleaching properties.
Conducting PolymersActs as a monomer or additive in polymer synthesis.

Research Insights

Recent studies have delved into the compound's potential as a scaffold for developing new therapeutic agents. The ongoing research focuses on optimizing its structure to enhance biological activity while minimizing toxicity.

Notable Findings

  • Research indicates that modifications to the thiophene ring can lead to compounds with improved selectivity and potency against specific biological targets .
  • Investigations into the compound's interactions with various enzymes have provided insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Chloromethyl Thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can interact with different molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Physicochemical Properties

The table below compares Chloromethyl Thiophene-2-carboxylate with analogous esters and chlorinated derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Key Applications
This compound N/A C₆H₅ClO₂S 176.62 N/A N/A Insoluble in water; soluble in organic solvents Pharmaceutical intermediates
Ethyl Thiophene-2-carboxylate 2810-04-0 C₇H₈O₂S 156.20 136 0.993 Soluble in ethanol, ether Organic synthesis
Isopropyl Thiophene-2-carboxylate 111160-47-5 C₈H₁₀O₂S 170.23 N/A N/A Soluble in DMF, chloroform Polymer chemistry
5-Chlorothiophene-2-carboxylic Acid 24065-33-6 C₅H₃ClO₂S 162.60 N/A N/A Soluble in polar solvents Agrochemical intermediates
Thiophene-2-carboxylic Acid 527-72-0 C₅H₄O₂S 128.15 265–267 1.34 Slightly soluble in cold water Fluorescent sensors
Key Observations:
  • Reactivity : this compound’s -OCH₂Cl group offers superior leaving-group ability compared to ethyl or isopropyl esters, facilitating nucleophilic substitutions (e.g., forming amines or ethers) .
  • Electronic Effects : Unlike 5-Chlorothiophene-2-carboxylic Acid (Cl on the thiophene ring), the chloromethyl group in this compound resides on the ester chain, altering electronic distribution and reactivity .
  • Solubility : Chloromethyl derivatives generally exhibit lower water solubility due to increased hydrophobicity compared to unsubstituted acids .

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